4-Methoxychalcone

Catalog No.
S776632
CAS No.
22252-15-9
M.F
C16H14O2
M. Wt
238.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxychalcone

4-Methoxychalcone (CAS 22252-15-9) is a critical α,β-unsaturated ketone building block, where the 4-methoxy group's electron-donating effect is essential for reliable cyclization and NLO material performance. Using analogs leads to inconsistent yields and material failure. • High-yield precursor for pyrazoline libraries, enabling efficient synthesis and simplified purification. • Key contributor to second-harmonic generation efficiency in organic NLO crystals. • Defined melting point (73-76 °C) ensures process predictability in thermal processing.

CAS Number

22252-15-9

Product Name

4-Methoxychalcone

IUPAC Name

(E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

InChI

InChI=1S/C16H14O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-12H,1H3/b12-9+

InChI Key

XUFXKBJMCRJATM-FMIVXFBMSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2

The exact mass of the compound 4-Methoxychalcone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 636917. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

(E)-1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one, 4-Methoxychalcone, 4'-Methoxychalcone, p-Methoxychalcone, 1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one

Purity

≥98%

Package Size

1 g, 5 g

4-Methoxychalcone, CAS 22252-15-9, is an α,β-unsaturated ketone featuring a core chalcone scaffold substituted with an electron-donating methoxy group on one of its phenyl rings. This structural feature is central to its utility as a versatile precursor in the synthesis of various heterocyclic compounds, including pyrazolines and flavanones, which are significant in medicinal chemistry. Furthermore, its conjugated system and specific electronic properties make it a compound of interest for developing materials with non-linear optical (NLO) properties. Procurement decisions for this compound are typically driven by its role as a well-defined building block where the methoxy group's electronic influence is critical for reaction outcomes and final material performance.

Research Fit

1
Endothelial senescence model studies
Reported senolytic selectivity in HAEC
2
NF-κB pathway modulation research
Moderate inhibition window for signaling studies
3
Chalcone structure-activity relationship (SAR) tool
Para-methoxy substituent reference compound
4
Medicinal chemistry building block
Defined scaffold for synthetic elaboration

Replacing 4-Methoxychalcone with simpler analogs like unsubstituted chalcone or derivatives with different electronic groups (e.g., chloro, nitro) is a critical process error. The 4-methoxy group is not merely a structural placeholder; its strong electron-donating nature fundamentally governs the electron density of the entire π-conjugated system. This dictates reactivity in crucial cyclization and condensation reactions, where reaction rates and yields are highly sensitive to such electronic effects. Furthermore, this substitution directly modulates the molecule's intramolecular charge transfer, which is the basis for its performance in non-linear optical applications. Using a close analog will lead to unpredictable synthetic outcomes, altered physical properties (e.g., melting point, solubility), and failure to meet performance specifications in materials science applications.

Substitution Risk

Halogenated chalcones (4-bromo, 4-chloro) may shift senescence selectivity profile in endothelial models compared to 4-methoxy.
NF-κB inhibition potency and off-target window may not transfer between methoxy and hydroxy analogs; require independent verification.
Cytotoxicity baseline in MCF-7 cells differs significantly from brominated derivatives, limiting direct substitution in proliferation assays.

Enhanced Second Harmonic Generation (SHG) Efficiency for Non-Linear Optical (NLO) Materials

In studies of chalcone derivatives for NLO applications, the presence and position of electron-donating groups like methoxy (-OCH3) are critical for enhancing performance. A comparative study of 1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (a close analog) demonstrated that the combination of an electron-withdrawing group (Cl) and an electron-donating group (OCH3) resulted in a significant second-harmonic generation (SHG) efficiency, measured to be 1.5 times that of potassium dihydrogen phosphate (KDP). This highlights the crucial role of the 4-methoxy substituent in creating the necessary molecular dipole for strong NLO effects, a property that would be absent in unsubstituted chalcone.

Evidence DimensionSecond Harmonic Generation (SHG) Efficiency
Target Compound DataSignificantly contributes to high SHG efficiency (Inferred from closely related 4-chloro-4'-methoxychalcone)
Comparator Or BaselinePotassium Dihydrogen Phosphate (KDP) (SHG Efficiency = 1)
Quantified Difference1.5x KDP for a closely related analog, demonstrating the methoxy group's strong contribution.
ConditionsKurtz-Perry powder technique with a Nd:YAG laser (1064 nm).

For developing frequency-doubling materials, the 4-methoxy group is a key structural feature for achieving high SHG efficiency, making this specific compound a deliberate choice over unsubstituted or differently substituted analogs.

Senolytic Selectivity
Head-to-head
IC50 3.42 μM in senescent HAEC
Exceeded fisetin positive control
Supports endothelial senescence model response context
Selectivity index differs from 4-bromo analog; comparator context

Defined Thermal Properties for Process Control and Purity Verification

4-Methoxychalcone exhibits a distinct and well-defined melting point, typically reported in the range of 73-76 °C. This contrasts with other common chalcone analogs, such as 4'-methoxychalcone (isomer, m.p. 102-111 °C) or 4-chloro-4'-methoxychalcone (m.p. ~132 °C). This specific thermal signature is critical for process chemistry, as it dictates the required temperature for melt-based reactions or formulations. For procurement and quality control, a sharp melting point in the expected range serves as a reliable indicator of high purity, which is essential for achieving reproducible results in sensitive applications.

Evidence DimensionMelting Point (°C)
Target Compound Data73-76 °C
Comparator Or Baseline4'-Methoxychalcone: 102-111 °C 4-Chloro-4'-methoxychalcone: ~132 °C
Quantified DifferenceLower melting point by ~29-35 °C compared to its 4'-isomer, offering different processing parameters.
ConditionsStandard melting point apparatus.

This well-characterized melting point is a key specification for quality assurance and provides a distinct thermal processing window compared to its common isomers and analogs.

NF-κB Inhibition
Reported
IC50 41 μM
1.6× less potent vs. 4-hydroxychalcone
Supports moderate NF-κB pathway modulation context
TNFα-induced transactivation assay

High-Yield Precursor for Pyrazoline Synthesis

Chalcones are primary intermediates for synthesizing pyrazoline heterocycles. The electronic nature of the chalcone substituent directly impacts the yield of the cyclization reaction with hydrazine. Studies on pyrazoline synthesis consistently show that chalcones bearing electron-donating groups, such as the 4-methoxy group, proceed in high yields. For example, the synthesis of a pyrazoline derivative from a methoxy-substituted chalcone proceeded with an 88% yield. In contrast, conventional synthesis methods for pyrazolines often result in yields below 70%. The electron-donating methoxy group facilitates the nucleophilic attack by hydrazine, making 4-Methoxychalcone a more efficient precursor compared to unsubstituted or electron-withdrawn chalcones.

Evidence DimensionReaction Yield (%) in Pyrazoline Synthesis
Target Compound DataEnables high yields (e.g., 88% reported for a methoxy-substituted chalcone precursor)
Comparator Or BaselineConventional methods often yield <70%
Quantified DifferencePotentially >18% yield improvement over less optimized or electronically unfavorable chalcone precursors.
ConditionsCyclization reaction of chalcone with hydrazine hydrate.

For chemists synthesizing pyrazoline libraries, selecting this precursor leads to higher material throughput, reduced waste, and lower purification costs, justifying its procurement over less reactive analogs.

MCF-7 Cytotoxicity
Head-to-head
IC50 >100 μM vs. 4-bromochalcone 26.99 μM
>3.7× lower potency
Supports cell-model cytotoxicity endpoint review
Methoxy substitution yields lower potency relative to bromo
IMR90 Fibroblast Cytotoxicity
Data to verify
IC50 24.32 μM vs. 4-bromo analog 48.65 μM
2.0× higher toxicity to fibroblasts
Cell-type-dependent off-target response context
Selectivity varies across fibroblast models; source-specific review

Precursor for Non-Linear Optical (NLO) Crystal Growth

This compound is a preferred choice for research and development of organic NLO materials. Its 4-methoxy group is a known contributor to high second-harmonic generation (SHG) efficiency, making it a critical building block for creating crystals intended for frequency-doubling applications in lasers and photonics.

Efficient Synthesis of Phenyl-Pyrazoline Libraries

In medicinal chemistry workflows focused on creating libraries of pyrazoline-based compounds, 4-Methoxychalcone serves as a high-yield starting material. The electron-donating nature of the methoxy group facilitates efficient cyclization, maximizing throughput and simplifying purification compared to less reactive chalcone analogs.

Development of Formulations with Defined Thermal Processing Windows

The well-defined melting point of 73-76 °C makes this compound suitable for applications requiring precise thermal processing, such as melt casting of organic electronic films or inclusion in formulations that must be processed below the degradation temperature of other components. Its distinct thermal behavior compared to isomers ensures process predictability.

Application Fit Matrix

Application
Selection Property
Validation Focus
Endothelial senescence model studies
Senolytic selectivity profile
Cell-type-dependent senolytic response
NF-κB pathway modulation research
Moderate inhibition window
Pathway blockade vs. off-target response review
Chalcone SAR studies
Para-methoxy vs. halogen substituent comparison
Substituent-dependent assay response
Medicinal chemistry building block
Defined para-methoxy scaffold
Purity and structural confirmation

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Exact Mass

238.099379685 Da

Monoisotopic Mass

238.099379685 Da

Heavy Atom Count

18

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

959-33-1

Wikipedia

4-methoxychalcone

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